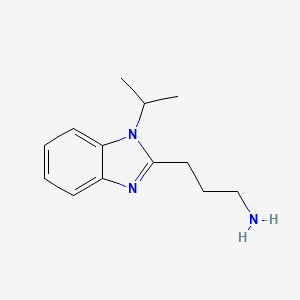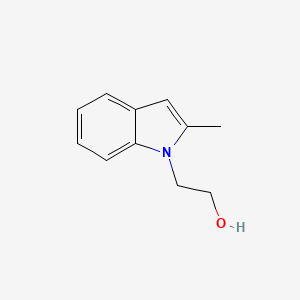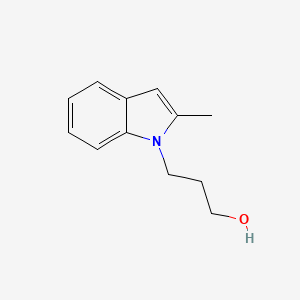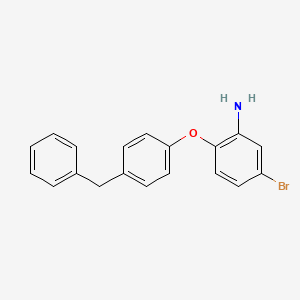
2-(4-Benzylphenoxy)-5-bromoaniline
Descripción general
Descripción
2-(4-Benzylphenoxy)-5-bromoaniline (2-4BPB) is a synthetic, benzyl-substituted aniline that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in both water and organic solvents. 2-4BPB has been widely studied due to its unique properties and its potential for a variety of applications in the fields of biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
2-(4-Benzylphenoxy)-5-bromoaniline has been used in a variety of scientific research applications, including the study of enzyme kinetics, enzyme inhibition, and drug metabolism. It has also been used to study the effects of drugs on the central nervous system, as well as to study the effects of drugs on the cardiovascular system. Additionally, this compound has been used to study the effects of drugs on the immune system, as well as to study the effects of drugs on cancer cells.
Mecanismo De Acción
2-(4-Benzylphenoxy)-5-bromoaniline acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. It also acts as an agonist of certain G-protein coupled receptors, which are involved in the regulation of a variety of physiological processes. Additionally, this compound has been shown to inhibit the activity of certain ion channels, which are involved in the regulation of the electrical activity of cells.
Biochemical and Physiological Effects
This compound has been shown to have an effect on the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to have an effect on the activity of certain G-protein coupled receptors, which are involved in the regulation of a variety of physiological processes. Additionally, this compound has been shown to have an effect on the activity of certain ion channels, which are involved in the regulation of the electrical activity of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(4-Benzylphenoxy)-5-bromoaniline in laboratory experiments is its high solubility in both water and organic solvents. This makes it easy to use in a variety of experiments. Additionally, this compound is relatively stable, making it suitable for long-term storage. The main limitation of using this compound in laboratory experiments is that it is a synthetic compound, and therefore, its effects may not be the same as those of naturally occurring compounds.
Direcciones Futuras
Future research on 2-(4-Benzylphenoxy)-5-bromoaniline could focus on its potential use as a drug target. Additionally, further research could be conducted to explore the effects of this compound on other enzymes, G-protein coupled receptors, and ion channels. Furthermore, research could be conducted to explore the effects of this compound on other physiological processes, such as inflammation and wound healing. Finally, research could be conducted to explore the potential therapeutic applications of this compound, such as its use as an anti-cancer agent.
Propiedades
IUPAC Name |
2-(4-benzylphenoxy)-5-bromoaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO/c20-16-8-11-19(18(21)13-16)22-17-9-6-15(7-10-17)12-14-4-2-1-3-5-14/h1-11,13H,12,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCVUDYUKFJBCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



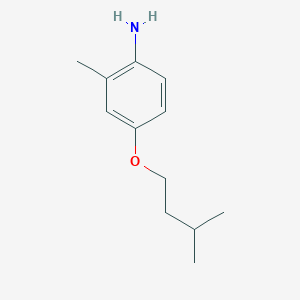
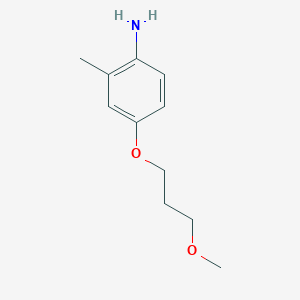

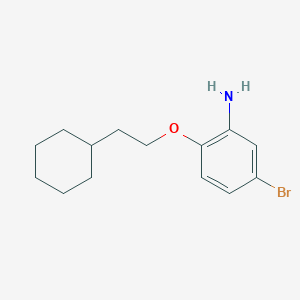
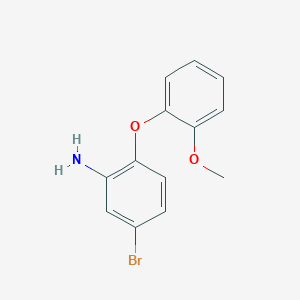
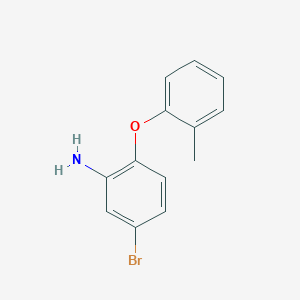

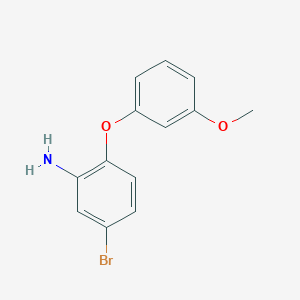
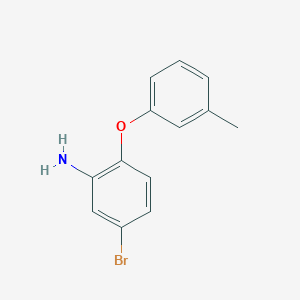

![2-[(2-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B3173502.png)
